amine hydrobromide; 95% CAS No. 1609407-00-2](/img/structure/B6351887.png)
[2-(4-Chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Chlorophenyl)ethylamine hydrobromide” is a chemical compound with the CAS Number: 1609407-00-2 . It has a molecular weight of 371.66 . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15ClN2O2.BrH/c16-14-5-1-12 (2-6-14)9-10-17-11-13-3-7-15 (8-4-13)18 (19)20;/h1-8,17H,9-11H2;1H . This code provides a detailed representation of the molecule’s structure, including the positions of the chlorine, nitrogen, oxygen, and bromine atoms.Physical and Chemical Properties Analysis
This compound has a molecular weight of 371.66 . It is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources.Applications De Recherche Scientifique
Chemical Synthesis and Drug Development
Compounds with specific functionalities, such as the chlorophenyl and nitrobenzyl groups, are often explored in chemical synthesis for the development of pharmaceuticals. Their structural motifs can be integral to the pharmacophore, influencing the biological activity of the compound. For instance, nitrobenzyl groups are frequently used as photolabile protecting groups in the synthesis of complex molecules, allowing for site-specific release of active agents under light exposure (Amit, Zehavi, & Patchornik, 1974). Similarly, chlorophenyl derivatives have been investigated for their roles in various biological activities, including their potential as anticarcinogens (Dashwood, 1997).
Environmental Studies
Chlorophenyl and nitrobenzyl derivatives are also of interest in environmental studies, especially concerning their fate, behavior, and potential toxicity in aquatic environments. Such compounds may enter water systems through various routes, including industrial waste and pharmaceutical runoff. Studies on similar compounds, such as chlorophenols and their environmental impact, provide insight into how these chemical groups might behave in natural settings and their potential effects on ecosystems (Krijgsheld & Gen, 1986).
Potential Research and Applications
Given the structural complexity and specificity of 2-(4-Chlorophenyl)ethylamine hydrobromide, research could focus on its synthesis, characterization, and potential as a building block in medicinal chemistry. Its unique structure may lend itself to the study of novel drug delivery mechanisms, where the photolabile nitrobenzyl group could be utilized for controlled release, or it could serve as a precursor in the synthesis of new compounds with significant biological activity.
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-[(4-nitrophenyl)methyl]ethanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2.BrH/c16-14-5-1-12(2-6-14)9-10-17-11-13-3-7-15(8-4-13)18(19)20;/h1-8,17H,9-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOUCFAGTNLZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNCC2=CC=C(C=C2)[N+](=O)[O-])Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
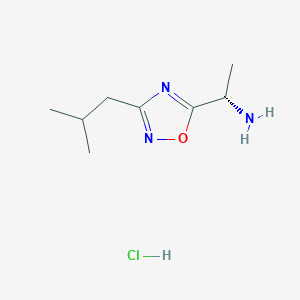
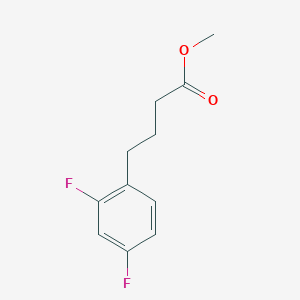
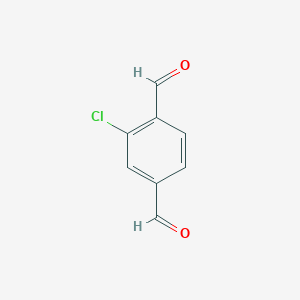

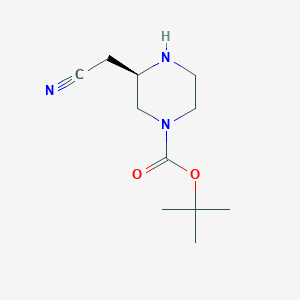
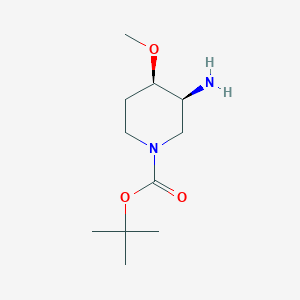
![[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate hydrate](/img/structure/B6351851.png)
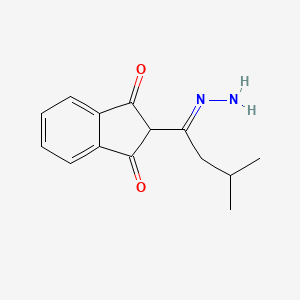
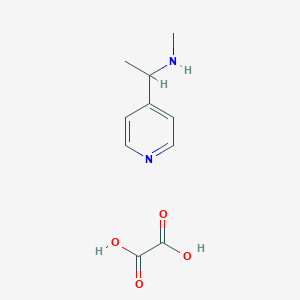
![[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate; 95%](/img/structure/B6351867.png)


![3-(tert-Butyl)-2-(2-thienylcarbonyl)indeno[3,2-c]pyrazol-4-one](/img/structure/B6351892.png)
![(2-Methoxy-1-methylethyl)[(4-methoxy-1-naphthyl)methyl]amine hydrobromide; 95%](/img/structure/B6351900.png)
